molecular formula C10H14O2S B13541174 3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid

3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid

Cat. No.: B13541174
M. Wt: 198.28 g/mol
InChI Key: RCSVDPMYJWEHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated butanoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of biological targets and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    5-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the butanoic acid moiety.

Uniqueness

3-Methyl-3-(5-methylthiophen-2-yl)butanoic acid is unique due to the combination of the thiophene ring and the butanoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-methyl-3-(5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C10H14O2S/c1-7-4-5-8(13-7)10(2,3)6-9(11)12/h4-5H,6H2,1-3H3,(H,11,12)

InChI Key

RCSVDPMYJWEHEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.